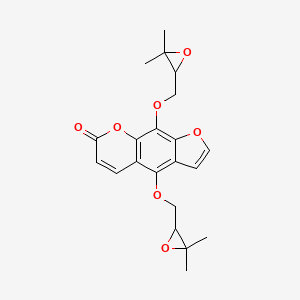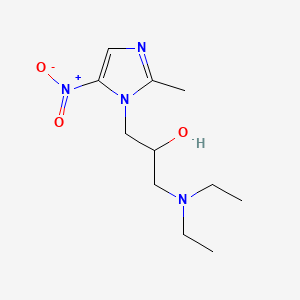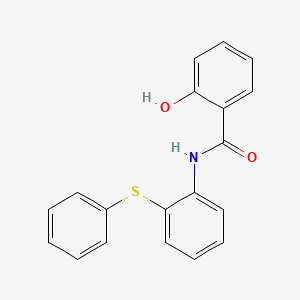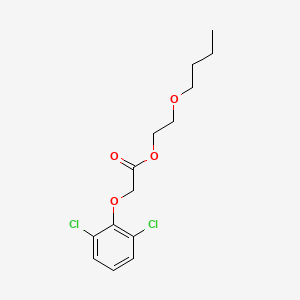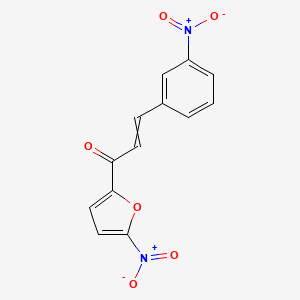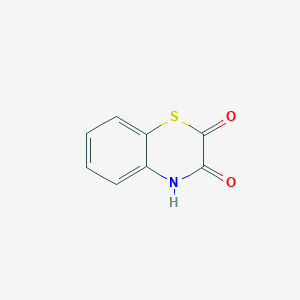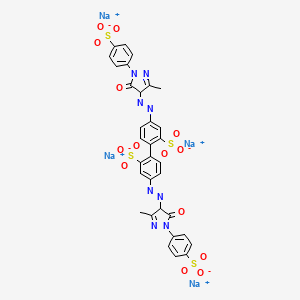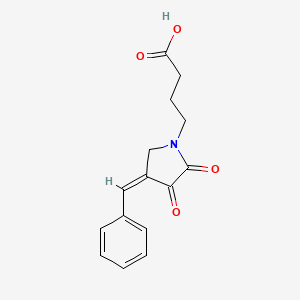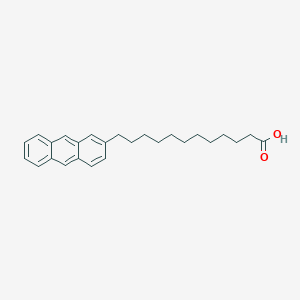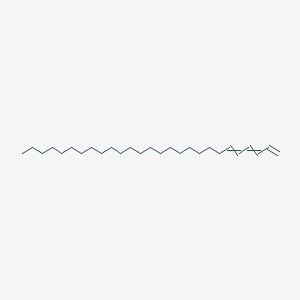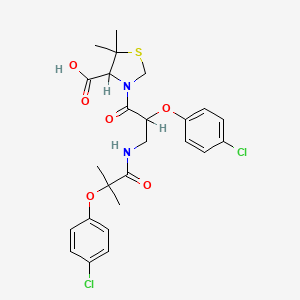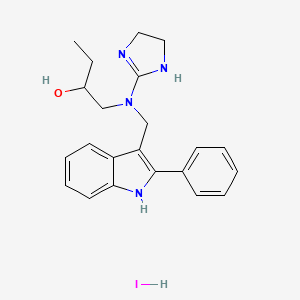
2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide is a complex organic compound with a unique structure that combines elements of butanol, imidazole, and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the imidazole and indole derivatives, followed by their coupling with butanol under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-((4,5-Dihydro-1H-imidazol-2-yl)(1H-indol-3-ylmethyl)amino)-2-butanol monohydroiodide
- 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-phenyl-1H-indol-3-yl)methyl)amino)-, monohydroiodide
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages in terms of reactivity, selectivity, and efficacy.
Properties
CAS No. |
77587-79-2 |
|---|---|
Molecular Formula |
C22H27IN4O |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
1-[4,5-dihydro-1H-imidazol-2-yl-[(2-phenyl-1H-indol-3-yl)methyl]amino]butan-2-ol;hydroiodide |
InChI |
InChI=1S/C22H26N4O.HI/c1-2-17(27)14-26(22-23-12-13-24-22)15-19-18-10-6-7-11-20(18)25-21(19)16-8-4-3-5-9-16;/h3-11,17,25,27H,2,12-15H2,1H3,(H,23,24);1H |
InChI Key |
UONGHTQXSXMZIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3)C4=NCCN4)O.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


